

BI-1935: A Comparative Guide to its Selectivity for Soluble Epoxide Hydrolase

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This guide provides a detailed comparison of **BI-1935**, a potent inhibitor of soluble epoxide hydrolase (sEH), with other notable sEH inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its selectivity, supported by experimental data and protocols.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[1]

BI-1935 is a potent and selective small molecule inhibitor of sEH, with an IC50 of 7 nM for the human enzyme.[1] This guide will delve into the selectivity profile of **BI-1935** and compare it with other well-known sEH inhibitors.

Comparative Selectivity and Potency of sEH Inhibitors

The following table summarizes the in vitro potency of **BI-1935** and other sEH inhibitors against the human sEH enzyme.



Compound	Human sEH IC50
BI-1935	7 nM[1]
TPPU	3.7 nM[2]
GSK2256294A	27 pM[3][4]
AUDA	69 nM[5]
AR9281	Potent inhibitor (specific IC50 not available in provided results)[6][7]

Selectivity Profile of BI-1935 and Comparators

A critical aspect of a good chemical probe is its selectivity for the intended target over other proteins. The following tables provide a comparative overview of the selectivity of **BI-1935** and other sEH inhibitors against key off-targets.

Table 2.1: Selectivity of BI-1935 against a Panel of Off-Targets

BI-1935 was screened against a Eurofins Safety Panel of 67 targets. The majority of these targets showed minimal inhibition. The most significant off-target activities are detailed below.

Off-Target	% Inhibition @ 10 μM	IC50
Thromboxane Synthase	96%	Not available
5-Lipoxygenase (5-LOX)	66%	Not available

Additionally, **BI-1935** demonstrated high selectivity against certain cytochrome P450 enzymes.

Off-Target	Fold Selectivity
hCYP2J2	>100-fold
hCYP2C9	>100-fold
hCYP2C19	>100-fold



Table 2.2: Comparative Selectivity of Other sEH Inhibitors

Direct, head-to-head selectivity data for other sEH inhibitors against the specific off-targets of **BI-1935** is limited in the available literature. However, some general selectivity information is available.

Compound	Known Off-Targets / Selectivity Information
TPPU	Dual inhibitor of sEH and p38 kinase.[1]
GSK2256294A	Tested against a large panel of enzymes, receptors, and ion channels with good selectivity.[3]
AUDA	Known to have synergistic effects when combined with COX and 5-LOX inhibitors, suggesting potential interactions with the broader arachidonic acid cascade.[6]
PTUPB (Dual Inhibitor)	A dual inhibitor of sEH (IC50 = 0.9 nM) and COX-2 (IC50 = 1.26 μ M), highlighting the potential for cross-reactivity within the arachidonic acid pathway.[8]

Experimental Protocols

The determination of sEH inhibition and selectivity is crucial for the validation of compounds like **BI-1935**. Below are detailed methodologies for key experiments.

In Vitro sEH Inhibition Assay (Fluorescence-based)

This assay is commonly used to determine the potency of sEH inhibitors.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:



- · Recombinant human sEH enzyme
- sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester PHOME)
- Test compound (e.g., **BI-1935**) and known sEH inhibitor (positive control)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- Add a fixed amount of recombinant human sEH to each well of the microplate.
- Add the diluted test compounds and controls to the respective wells.
- Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME) over time.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Selectivity Profiling

To assess the selectivity of an sEH inhibitor, its activity is tested against a panel of other enzymes, receptors, and ion channels.

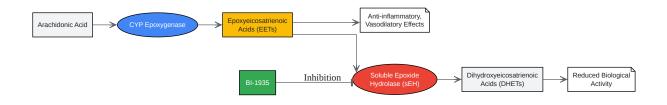


General Workflow:

- Panel Selection: A broad panel of targets is chosen, often including enzymes from related pathways (e.g., COX-1, COX-2, 5-LOX, other hydrolases, CYPs), as well as common offtargets from safety panels.
- Assay Execution: The test compound is screened against each target in the panel at a fixed concentration (e.g., 10 μM) in duplicate or triplicate. The assays for each target are performed according to established protocols, which may be radiometric, fluorescent, colorimetric, or based on other detection methods.
- Hit Identification: Targets that show significant inhibition (e.g., >50% inhibition) are identified as "hits."
- Dose-Response Analysis: For the identified hits, a full dose-response curve is generated to determine the IC50 value of the test compound for that off-target.
- Selectivity Calculation: The selectivity is typically expressed as the ratio of the IC50 for the
 off-target to the IC50 for the primary target (sEH). A higher ratio indicates greater selectivity.

Signaling Pathway and Experimental Workflow Diagrams

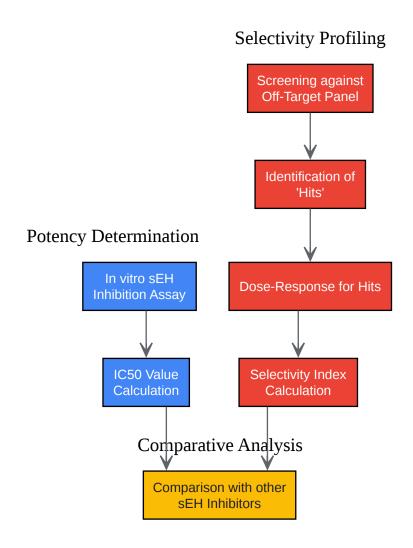
To visually represent the context of **BI-1935**'s action and the process of its validation, the following diagrams are provided.



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Caption: The sEH signaling pathway and the inhibitory action of BI-1935.



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Caption: Experimental workflow for the validation of an sEH inhibitor.

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References







- 1. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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